molecular formula C22H19ClN4O3 B2979442 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903869-69-2

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2979442
CAS RN: 903869-69-2
M. Wt: 422.87
InChI Key: XNSHXGYUICQXJA-UHFFFAOYSA-N
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Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile, also known as CBP-307, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. CBP-307 belongs to the class of compounds known as piperazine derivatives and has been shown to have promising effects in preclinical studies.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some research studies focus on the synthesis of novel compounds related to 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile and their potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various derivatives, including compounds with structures similar to the aforementioned chemical, and evaluated their antimicrobial properties. These compounds were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Tuberculostatic Activity

Foks et al. (2004) investigated derivatives of phenylpiperazine, which shares structural similarities with the chemical , for their tuberculostatic activity. The study revealed that these compounds have minimum inhibiting concentrations (MICs) within the range of 25 - 100 mg/ml, indicating potential utility in tuberculosis treatment (Foks et al., 2004).

Biological Activity and SAR Studies

Mermer et al. (2018) explored the synthesis of 1,2,4-Triazole derivatives containing a piperazine nucleus, which is a part of the chemical's structure. They conducted biological screenings, including antimicrobial, antioxidant, and enzyme inhibitory activities. This study contributes to understanding the structure-activity relationship (SAR) of such compounds (Mermer et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Al-Omar et al. (2010) synthesized novel triazole derivatives, including structures that are comparable to this compound. Their research aimed to evaluate the antimicrobial and anti-inflammatory activities of these compounds. They found that several derivatives showed good or moderate activities, particularly against Gram-positive bacteria (Al-Omar et al., 2010).

Genotoxicity and Metabolic Activation Studies

A study by Kalgutkar et al. (2007) on a compound structurally related to the chemical of interest investigated its genotoxicity potential and metabolic activation. This research provides insights into the mutagenicity of such compounds and their bioactivation pathways (Kalgutkar et al., 2007).

Molecular Docking and EGFR Inhibitors

Karayel (2021) conducted a study involving molecular docking and analysis of compounds, including benzimidazole derivatives with a triazole ring, which is related to the chemical structure . This research aimed to understand the mechanism behind their anti-cancer properties, highlighting the potential of such compounds as EGFR inhibitors (Karayel, 2021).

properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-18-7-3-4-15(13-18)20-25-19(14-24)22(30-20)27-10-8-26(9-11-27)21(28)16-5-2-6-17(23)12-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSHXGYUICQXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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